Teneligliptin hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teneligliptin hydrobromide is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitusThis compound was developed by Mitsubishi Tanabe Pharma and launched in Japan in 2012 . This compound is known for its unique J-shaped or anchor-locked domain structure, which contributes to its potent inhibition of the dipeptidyl peptidase-4 enzyme .
Preparation Methods
The synthesis of teneligliptin hydrobromide involves several steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of a nosyl derivative of L-proline methyl ester, followed by a stereoselective nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine . The final product is obtained through amidation and deprotection of N-Boc . Industrial production methods often involve optimization of reaction conditions to control impurities and improve yield .
Chemical Reactions Analysis
Teneligliptin hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common reagents and conditions used in these reactions include methanol, isopropanol, and hydrobromic acid in acetic acid . Major products formed from these reactions include intermediates such as carboxylic acid derivatives and the final this compound hydrate .
Scientific Research Applications
Teneligliptin hydrobromide has a wide range of scientific research applications:
Chemistry: It is used in the development of analytical methods for quantification and stability studies.
Biology: Research focuses on its effects on glycemic control and its potential to reduce oxidative stress.
Industry: The compound is used in the pharmaceutical industry for the production of anti-diabetic medications.
Mechanism of Action
Teneligliptin hydrobromide exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme. This inhibition increases the levels of active glucagon-like peptide-1 and gastric inhibitory polypeptide, which in turn enhances insulin secretion and decreases glucagon release . This mechanism helps in controlling blood glucose levels, both fasting and postprandial .
Comparison with Similar Compounds
Teneligliptin hydrobromide is compared with other dipeptidyl peptidase-4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. What sets this compound apart is its unique J-shaped domain structure, which provides a stronger and more prolonged inhibition of the dipeptidyl peptidase-4 enzyme . Additionally, this compound has shown potent antioxidant properties and endothelial protective effects .
Similar compounds include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific structural features .
Properties
IUPAC Name |
[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIOMHUGCXFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65Br5N12O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.